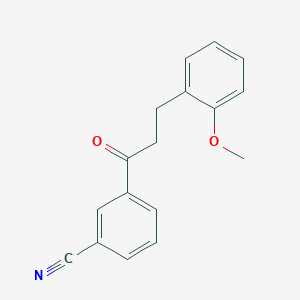
2'-Fluoro-3-(4-methoxyphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Fluoro-3-(4-methoxyphenyl)propiophenone, also known as F-MDP-2-P, is a research chemical that belongs to the class of phenylpropionamides. It is a potent and selective inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various psychiatric and neurological disorders such as attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
Scientific Research Applications
Fluorescent Probe Sensing
The compound 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a derivative of 2'-Fluoro-3-(4-methoxyphenyl)propiophenone, is used in fluorescent probes for sensing magnesium and zinc cations. This compound shows significant fluorescence enhancement under basic conditions and demonstrates high sensitivity to pH changes, particularly in the pH range of 7-8 (Tanaka et al., 2001).
Synthesis of Radioligands
A derivative of this compound, 4‐(4‐([11C]methoxyphenyl)‐(5‐fluoro‐2‐hydro‐xyphenyl)‐methylene‐aminobutyric acid, has been synthesized for potential use as a radioligand for the GABA receptor in the brain (Vos & Slegers, 1994).
Intramolecular Cyclisation
Research involving ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone, a related compound, has explored its use in intramolecular cyclization reactions to form 3-fluoro-4-hydroxycoumarin. This process involves a study of the reaction mechanisms and spectral analysis (Dmowski, 1982).
Synthesis of Biologically Active Compounds
The compound α-phenyl-β-amino-(3-fluoro-4-methoxy) propiophenone hydrochlorides and its reduction products have been prepared as part of a search for biologically active compounds. These compounds are synthesized through aminoethylation and reduction processes (Gevorgyan et al., 1987).
Building Blocks for Fluorinated Heterocyclic Compounds
The Me ester of 2-fluoro-3-methoxyacrylic acid, related to this compound, has been utilized for the synthesis of various fluorine-bearing heterocyclic compounds like pyrazolones, pyrimidines, coumarines, and benzothiopyranones (Shi, Wang, & Schlosser, 1996).
Synthesis and Reaction Studies
Studies on 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound related to this compound, have provided insights into its synthesis and reaction behaviors. This includes investigations into cyclization and hydrolysis processes (Pimenova et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHHQWLFXRBMNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644283 |
Source


|
| Record name | 1-(2-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-00-6 |
Source


|
| Record name | 1-Propanone, 1-(2-fluorophenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














